molecular formula C15H14N2O2 B1670199 Dehydrocrenatidine CAS No. 65236-62-6

Dehydrocrenatidine

Cat. No. B1670199
CAS RN: 65236-62-6
M. Wt: 254.28 g/mol
InChI Key: LDWBTKDUAXOZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrocrenatidine is a natural alkaloid and a novel Janus Kinase (JAK) inhibitor . It has been identified as a potent therapeutic agent for various diseases .


Chemical Reactions Analysis

Dehydrocrenatidine has been found to inhibit JAK-STAT3–dependent cell survival and induce cell apoptosis . It represses constitutively activated JAK2 and STAT3, as well as interleukin-6–, interferon- α−, and interferon- γ –stimulated JAK activity, and STAT phosphorylation .

Scientific Research Applications

  • Apoptotic Effects in Oral Squamous Cell Carcinoma :

    • Dehydrocrenatidine has been found to induce apoptosis in human oral cancer cells through both extrinsic and intrinsic pathways. This involves the activation of key proteins like caspase-3, caspase-8, caspase-9, and members of the Bcl-2 family. The study suggests that dehydrocrenatidine induces apoptosis through the activation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) (Ho et al., 2021).
  • Inhibition of Head and Neck Cancer Cell Invasion and Migration :

    • Research has shown that dehydrocrenatidine significantly decreases the motility, migration, and invasion of head and neck cancer cells. This is achieved by reducing the expression of MMP-2 and phosphorylation of ERK1/2 and JNK1/2. The compound's effect suggests its potential as an antimetastatic agent (Velmurugan et al., 2021).
  • Anticancer Potential in Liver Cancer :

    • A study demonstrates that dehydrocrenatidine can reduce cancer cell viability by arresting the cell cycle and activating apoptotic pathways in liver cancer cells. It notably increases the expression of various apoptosis-related proteins and suppresses the phosphorylation of JNK1/2, identifying it as a promising anticancer agent for liver cancer (Velmurugan et al., 2022).
  • Apoptosis Induction in Nasopharyngeal Carcinoma Cells :

    • In nasopharyngeal carcinoma cells, dehydrocrenatidine has been shown to reduce cell viability and induce apoptosis through internal and external pathways. It affects the phosphorylation of JNK and ERK, suggesting its role in inhibiting nasopharyngeal carcinoma cell lines and its potential use in treatment strategies (Hsieh et al., 2021).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dehydrocrenatidine . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWBTKDUAXOZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415746
Record name 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocrenatidine

CAS RN

65236-62-6
Record name 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrocrenatidine
Reactant of Route 2
Reactant of Route 2
Dehydrocrenatidine
Reactant of Route 3
Reactant of Route 3
Dehydrocrenatidine
Reactant of Route 4
Dehydrocrenatidine
Reactant of Route 5
Dehydrocrenatidine
Reactant of Route 6
Dehydrocrenatidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.